Acetic acid;5-fluorooxan-2-ol
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Overview
Description
Acetic acid;5-fluorooxan-2-ol is a chemical compound that combines the properties of acetic acid and a fluorinated oxan-2-ol. Acetic acid is a well-known organic compound with the formula CH₃COOH, commonly used in various industrial and household applications. The addition of a fluorinated oxan-2-ol moiety introduces unique chemical properties, making this compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-fluorooxan-2-ol typically involves the fluorination of oxan-2-ol followed by acetylation. The fluorination process can be achieved using reagents such as hydrogen fluoride or fluorine gas under controlled conditions. The acetylation step involves reacting the fluorinated oxan-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-fluorooxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydroxide ions, amine groups.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Acetic acid;5-fluorooxan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-fluorooxan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The acetyl group can also participate in acetylation reactions, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and household applications.
Oxan-2-ol: A cyclic ether with hydroxyl functionality, used in organic synthesis.
Fluoroalcohols: Compounds containing fluorine and hydroxyl groups, known for their unique chemical properties.
Uniqueness
Acetic acid;5-fluorooxan-2-ol is unique due to the combination of acetic acid and a fluorinated oxan-2-ol moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. The presence of fluorine enhances the compound’s stability and reactivity, while the acetyl group provides additional functional versatility.
Properties
CAS No. |
645413-09-8 |
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Molecular Formula |
C7H13FO4 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
acetic acid;5-fluorooxan-2-ol |
InChI |
InChI=1S/C5H9FO2.C2H4O2/c6-4-1-2-5(7)8-3-4;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4) |
InChI Key |
VGPVHYIRFPPNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(OCC1F)O |
Origin of Product |
United States |
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